molecular formula C11H16Cl2N2O B13456259 5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride

5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride

Cat. No.: B13456259
M. Wt: 263.16 g/mol
InChI Key: DSOMYNQEMSETFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride is a heterocyclic compound that features a unique spiro structure. This compound is characterized by the fusion of a furo[3,4-b]pyridine ring system with a piperidine ring, resulting in a spiro linkage. The dihydrochloride form indicates the presence of two hydrochloride groups, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furo[3,4-b]pyridine ring: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Spiro linkage formation: The spiro linkage is introduced by reacting the furo[3,4-b]pyridine intermediate with a piperidine derivative under specific conditions, such as the presence of a base or a catalyst.

    Dihydrochloride formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of 5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires:

    Efficient catalysts: To increase reaction rates and yields.

    Controlled reaction conditions: Such as temperature, pressure, and pH, to ensure consistency and purity.

    Purification techniques: Including crystallization, filtration, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the furo[3,4-b]pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[pyrrolidine-3,3’-oxindole]
  • Spiro[indoline-3,3’-pyrrolidine]
  • Spiro[cyclohexane-1,3’-indoline]

Uniqueness

5H-spiro[furo[3,4-b]pyridine-7,3’-piperidine] dihydrochloride is unique due to its specific spiro linkage and the combination of furo[3,4-b]pyridine and piperidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

spiro[5H-furo[3,4-b]pyridine-7,3'-piperidine];dihydrochloride

InChI

InChI=1S/C11H14N2O.2ClH/c1-3-9-7-14-11(10(9)13-6-1)4-2-5-12-8-11;;/h1,3,6,12H,2,4-5,7-8H2;2*1H

InChI Key

DSOMYNQEMSETFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C3=C(CO2)C=CC=N3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.